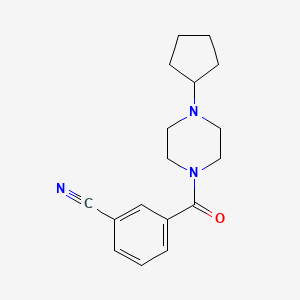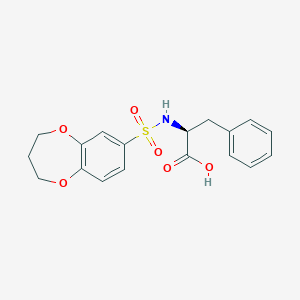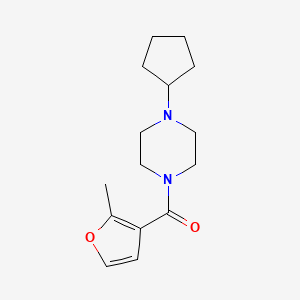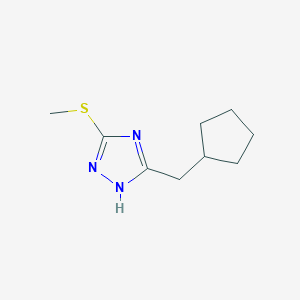![molecular formula C19H15NO5S B7502724 2-[(7-Acetamido-2-oxochromen-4-yl)methylsulfanyl]benzoic acid](/img/structure/B7502724.png)
2-[(7-Acetamido-2-oxochromen-4-yl)methylsulfanyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(7-Acetamido-2-oxochromen-4-yl)methylsulfanyl]benzoic acid, commonly known as AMBSB, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological applications. AMBSB has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of AMBSB is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and survival. Specifically, AMBSB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II leads to DNA damage and cell death, which may explain the anticancer activity of AMBSB.
Biochemical and Physiological Effects
In addition to its anticancer activity, AMBSB has been shown to have other biochemical and physiological effects. For example, AMBSB has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that AMBSB may have potential as a treatment for neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of AMBSB is its synthetic nature, which allows for easy and consistent production. Additionally, AMBSB has been shown to be stable under various conditions, making it suitable for use in lab experiments. However, one limitation of AMBSB is its relatively limited study in vivo, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for the study of AMBSB. One potential area of research is the investigation of the pharmacokinetics and pharmacodynamics of AMBSB in vivo. This would provide valuable information on the safety and efficacy of AMBSB as a therapeutic agent. Additionally, further studies on the mechanism of action of AMBSB may provide insights into its potential use in the treatment of other diseases beyond cancer and neurological disorders. Finally, the development of novel derivatives of AMBSB may lead to the discovery of even more potent and selective anticancer agents.
Méthodes De Synthèse
The synthesis of AMBSB involves the reaction of 7-hydroxy-4-chromone with 2-bromo-1-(methylthio)benzene in the presence of a base. The resulting intermediate is then treated with acetic anhydride to obtain the final product. The synthesis of AMBSB has been optimized for high yield and purity, making it suitable for further studies.
Applications De Recherche Scientifique
AMBSB has been studied for its potential pharmacological applications, particularly as an anticancer agent. In vitro studies have shown that AMBSB inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. AMBSB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that AMBSB may have potential as a novel anticancer drug.
Propriétés
IUPAC Name |
2-[(7-acetamido-2-oxochromen-4-yl)methylsulfanyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5S/c1-11(21)20-13-6-7-14-12(8-18(22)25-16(14)9-13)10-26-17-5-3-2-4-15(17)19(23)24/h2-9H,10H2,1H3,(H,20,21)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYUFQOCNJAHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CSC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7502643.png)






![3,3-Dimethyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7502706.png)
![1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7502712.png)

![2-(5,7-dibromoquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B7502721.png)
![3-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7502728.png)

